molecular formula C14H22Cl2N2O2 B2788402 Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1233952-93-6

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride

Cat. No.: B2788402
CAS No.: 1233952-93-6
M. Wt: 321.24
InChI Key: PIZWCJYAPFMXDC-UHFFFAOYSA-N
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Description

“Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” is a chemical compound with the formula C14H20N2O2・2HCl . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-11(3-5-13)10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H . This indicates that the molecule contains a piperidine ring attached to a benzoate group via a methylene bridge.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 321.24 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

methyl 4-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZWCJYAPFMXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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